3-allyl-8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has highlighted the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, revealing their potential as 5-HT(1A) receptor ligands with anxiolytic-like and antidepressant activities in preclinical models. Such studies underscore the versatility of these compounds in medicinal chemistry and their potential therapeutic applications (Zagórska et al., 2009).
Potential Therapeutic Applications
A novel series of arylpiperazinylalkyl purine-2,4-diones has been synthesized, showing a spectrum of receptor activities. These compounds have been evaluated for their affinity towards serotoninergic and dopaminergic receptors, indicating their potential as pharmaceutical agents targeting depression and anxiety disorders (Zagórska et al., 2015).
Scientific Understanding and Research Implications
Further studies on mesoionic purinone analogs and their hydrolytic ring-opening reactions enrich the understanding of the chemical behavior of purine derivatives, contributing to the development of novel synthetic methodologies and the exploration of new pharmacologically active compounds (Coburn & Taylor, 1982).
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-allyl-8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 2,4-dimethoxybenzaldehyde with 3-allyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a base, followed by oxidation and cyclization to form the final product.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "3-allyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "Base (e.g. sodium hydroxide)", "Oxidizing agent (e.g. potassium permanganate)" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde with 3-allyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a base (e.g. sodium hydroxide) to form the intermediate product.", "Step 2: Oxidation of the intermediate product using an oxidizing agent (e.g. potassium permanganate) to form the corresponding carboxylic acid.", "Step 3: Cyclization of the carboxylic acid to form the final product, 3-allyl-8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione." ] } | |
Numéro CAS |
896296-66-5 |
Formule moléculaire |
C25H23N5O4 |
Poids moléculaire |
457.49 |
Nom IUPAC |
6-(2,4-dimethoxyphenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O4/c1-5-13-28-23(31)21-22(27(2)25(28)32)26-24-29(21)15-19(16-9-7-6-8-10-16)30(24)18-12-11-17(33-3)14-20(18)34-4/h5-12,14-15H,1,13H2,2-4H3 |
Clé InChI |
BFLABEUHQCHICK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3C=C(N(C3=N2)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.